molecular formula C18H20O2 B14191963 2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one CAS No. 922731-22-4

2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one

Cat. No.: B14191963
CAS No.: 922731-22-4
M. Wt: 268.3 g/mol
InChI Key: NTKVTCMGVQTOKI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one is an organic compound with the molecular formula C18H20O2 It is a ketone derivative characterized by the presence of a phenyl group substituted with a 4-methylphenoxy group and a 2,2-dimethylpropan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one typically involves the reaction of 4-methylphenol with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through an esterification mechanism, followed by a Friedel-Crafts acylation to introduce the ketone functionality. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or toluene

    Catalyst: Aluminum chloride (AlCl3)

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Formation of 2,2-dimethyl-1-[2-(4-methylphenoxy)phenyl]propanoic acid

    Reduction: Formation of 2,2-dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-ol

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring

Scientific Research Applications

2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phenoxy and ketone groups allows for potential hydrogen bonding and hydrophobic interactions with target proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-phenylpropan-1-one: Lacks the phenoxy group, resulting in different chemical and biological properties.

    2,2-Dimethyl-1-(4-methylphenyl)propan-1-one: Similar structure but without the additional phenyl ring, leading to variations in reactivity and applications.

    2-Hydroxy-2-methylpropiophenone: Contains a hydroxyl group instead of the phenoxy group, affecting its chemical behavior and uses.

Uniqueness

2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one is unique due to the presence of both the phenoxy and ketone functionalities, which confer distinct reactivity and potential for diverse applications in various fields of research.

Properties

CAS No.

922731-22-4

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

2,2-dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one

InChI

InChI=1S/C18H20O2/c1-13-9-11-14(12-10-13)20-16-8-6-5-7-15(16)17(19)18(2,3)4/h5-12H,1-4H3

InChI Key

NTKVTCMGVQTOKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)C(C)(C)C

Origin of Product

United States

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